An In-Depth Technical Guide to 3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS 1020252-92-9): A Strategic Approach for Research and Development
An In-Depth Technical Guide to 3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS 1020252-92-9): A Strategic Approach for Research and Development
Abstract: This document provides a comprehensive technical overview of 3-Bromo-N,N,5-trimethylbenzenesulfonamide, a compound of interest for researchers, medicinal chemists, and drug development professionals. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide adopts a first-principles approach. It outlines a plausible synthetic route, predicts the physicochemical and reactivity profile, proposes a standard characterization workflow, and discusses potential applications based on the well-established chemistry of analogous sulfonamides. This guide is intended to serve as a foundational resource to enable and accelerate research involving this molecule.
Introduction and Strategic Overview
3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS 1020252-92-9) is an organic compound featuring a benzenesulfonamide core, a structure renowned for its prevalence in a wide array of therapeutic agents. The sulfonamide functional group is a cornerstone of medicinal chemistry, known for its ability to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions with biological targets[1]. The presence of a bromine atom, along with methyl substituents on the aromatic ring, introduces specific steric and electronic features that can be exploited in drug design and as a handle for further chemical modification.
This guide addresses the current scarcity of dedicated research on this specific molecule by providing a robust, scientifically-grounded framework for its synthesis, characterization, and potential utilization. Our approach is to empower researchers with the foundational knowledge required to confidently incorporate this compound into their research and development pipelines.
| Compound Identifier | Data |
| CAS Number | 1020252-92-9[2] |
| Molecular Formula | C₉H₁₂BrNO₂S[1] |
| Molecular Weight | 278.16 g/mol |
| Synonyms | 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide[1] |
| InChI Key | SHWGLGYUOLHVGA-UHFFFAOYSA-N[1] |
Proposed Synthesis and Purification Workflow
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol
Step 1: Chlorosulfonation of 3-Bromo-5-methyltoluene
The initial step involves the electrophilic aromatic substitution of 3-bromo-5-methyltoluene with chlorosulfonic acid to generate the corresponding sulfonyl chloride. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups will primarily direct the sulfonation to the position para to the methyl group and ortho to the bromo group, which is the desired C1 position.
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Reaction:
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In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
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Cool the flask to 0°C using an ice bath.
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Slowly add 3-bromo-5-methyltoluene (1.0 eq) to an excess of chlorosulfonic acid (3-5 eq) while maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This must be done with extreme caution as the quenching of chlorosulfonic acid is highly exothermic.
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The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
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Dry the product under vacuum. This intermediate is often used in the next step without further purification.
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Step 2: Amination of 3-Bromo-5-methylbenzenesulfonyl Chloride
The crude sulfonyl chloride is then reacted with dimethylamine to form the desired N,N-dimethylsulfonamide.
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Reaction:
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Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF.
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Cool the solution to 0°C.
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Add an excess of a 2M solution of dimethylamine in THF (2.5-3.0 eq) dropwise. A tertiary amine base like triethylamine (1.2 eq) can be added to scavenge the HCl byproduct.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification Strategy
The crude 3-Bromo-N,N,5-trimethylbenzenesulfonamide can be purified by one of the following methods:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for purification.
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Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.
Predicted Physicochemical Properties and Reactivity
The chemical behavior of 3-Bromo-N,N,5-trimethylbenzenesulfonamide is dictated by its constituent functional groups.
| Property | Prediction and Rationale |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, ethyl acetate, acetone) and poorly soluble in water, a typical characteristic of substituted aromatic compounds. |
| Reactivity of the Aromatic Ring | The aromatic ring is moderately deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the sulfonyl chloride group. The bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide range of substituents at the C3 position. |
| Stability | The sulfonamide linkage is generally stable under neutral and basic conditions. It can be susceptible to cleavage under harsh acidic conditions. The compound should be stable under normal storage conditions, kept in a cool, dry place away from strong oxidizing agents.[3] |
Potential Research Applications
While specific biological activities of this compound are not yet reported, its structure suggests several promising avenues for investigation, particularly in drug discovery.
Caption: Potential applications based on structural features.
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Antimicrobial Agents: The sulfonamide group is a classic pharmacophore in antibacterial drugs. This compound could be screened for activity against various bacterial strains.
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Enzyme Inhibitors: Benzenesulfonamides are known inhibitors of several enzymes, most notably carbonic anhydrases, which are implicated in diseases like glaucoma and certain cancers.
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Scaffold for Library Synthesis: The bromine atom serves as a versatile synthetic handle for creating a library of analogs through cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) by introducing diverse chemical groups at this position.
Standard Analytical Characterization Workflow
A newly synthesized batch of 3-Bromo-N,N,5-trimethylbenzenesulfonamide should be rigorously characterized to confirm its identity and purity.
Caption: Standard workflow for analytical characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons (likely two doublets or a singlet depending on coupling), a singlet for the N,N-dimethyl groups, and a singlet for the methyl group on the ring.
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¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons (including the carbon attached to bromine and the sulfonyl group), the N-methyl carbons, and the ring-methyl carbon.
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Mass Spectrometry: This technique will be used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
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FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-N,N,5-trimethylbenzenesulfonamide is not widely available, general precautions for handling substituted benzenesulfonamides should be followed. Structurally related compounds like 3-Bromo-N-methylbenzenesulfonamide are classified as irritants.[4]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[4][5]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
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First Aid: In case of eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][5] If inhaled, move to fresh air.[4][5] If ingested, rinse mouth with water and seek immediate medical attention.[5]
Conclusion
3-Bromo-N,N,5-trimethylbenzenesulfonamide represents a molecule with significant untapped potential, particularly as a building block in medicinal chemistry and materials science. This guide provides a comprehensive, predictive framework to bridge the current information gap. By offering a plausible synthetic route, outlining a clear characterization strategy, and hypothesizing its reactivity and applications, we aim to equip researchers with the necessary tools and insights to explore the utility of this compound. As with any novel research chemical, all synthetic and handling procedures should be conducted with careful planning and adherence to rigorous safety standards.
References
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Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Cole-Parmer. Available from: [Link]
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3,4,5-TRIMETHYL BROMO BENZENE MSDS CAS-No. Loba Chemie. Published April 2, 2019. Available from: [Link]
